REACTION_CXSMILES
|
[C:1]1([CH2:11][C:12](O)=[O:13])([CH2:7][C:8](O)=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>O1CCCC1.O.C(OCC)C>[OH:9][CH2:8][CH2:7][C:1]1([CH2:11][CH2:12][OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2.3.4.5.6,7.8,9.10|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
6.9 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
After stirring the solution at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the solution was stirred at room temperature for additional 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
was filtered under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by chromatography (silica gel, ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC1(CCCCC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.83 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |